molecular formula C18H30ClNO2 B2886747 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 473266-93-2

1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2886747
CAS RN: 473266-93-2
M. Wt: 327.89
InChI Key: CSWLWXVZPYUQLA-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMPP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a subtype of the nAChR family that is widely expressed in the central nervous system (CNS) and plays a critical role in various physiological processes.

Mechanism Of Action

1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride acts as a selective agonist of the α7 nAChR subtype, which is a ligand-gated ion channel that is widely expressed in the CNS. When 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride binds to the α7 nAChR, it induces a conformational change that opens the ion channel, allowing the influx of positively charged ions such as calcium and sodium into the cell. This influx of ions leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play critical roles in various physiological processes.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have a range of biochemical and physiological effects, including increased neuronal activity, enhanced synaptic plasticity, and improved cognitive function. 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to have neuroprotective effects in animal models of CNS disorders, including Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several advantages as a research tool, including its selectivity for the α7 nAChR subtype, its ability to activate this receptor subtype in a dose-dependent manner, and its relatively long half-life in vivo. However, 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride also has several limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride and its potential applications in scientific research. One area of interest is the development of new compounds that are more potent and selective agonists of the α7 nAChR subtype. Another area of interest is the investigation of the therapeutic potential of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride and related compounds in animal models of CNS disorders. Finally, there is a need for further research on the biochemical and physiological effects of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride and related compounds, particularly with regard to their potential neuroprotective effects.

Synthesis Methods

The synthesis of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with 3,5-dimethylpiperidin-1-amine to form the intermediate 1-(2,4-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol. The final step involves the conversion of this intermediate to the hydrochloride salt form of 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride.

Scientific Research Applications

1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The α7 nAChR subtype has been implicated in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. 1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to activate α7 nAChRs in the brain, leading to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which play critical roles in cognitive function, learning, and memory.

properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-13-5-6-18(16(4)8-13)21-12-17(20)11-19-9-14(2)7-15(3)10-19;/h5-6,8,14-15,17,20H,7,9-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWLWXVZPYUQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

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